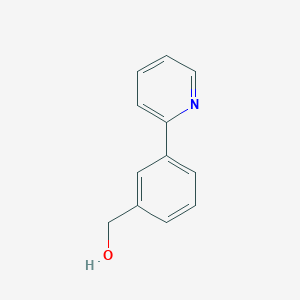

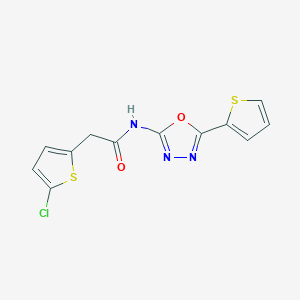

![molecular formula C22H16FN5 B2694647 N-(4-fluorobenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866345-45-1](/img/structure/B2694647.png)

N-(4-fluorobenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-fluorobenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound that has gained attention in scientific research due to its potential therapeutic applications. It is a triazoloquinazoline derivative that has been synthesized through various methods and has shown promising results in preclinical studies.

Aplicaciones Científicas De Investigación

Adenosine Receptor Antagonism

One significant application of compounds structurally similar to N-(4-fluorobenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine lies in their potential as adenosine receptor antagonists. For instance, derivatives of the triazoloquinazoline adenosine antagonist CGS15943 showed high affinity for human A3 receptors, offering insights into developing selective A3 receptor antagonists. These compounds exhibited marked selectivity and affinity in binding assays, indicating their potential in targeted receptor modulation (Kim, Ji, & Jacobson, 1996).

Anticancer Activity

Another notable application is in anticancer research. For example, a study synthesizing new derivatives of 1,2,4-triazolo[4,3-a]-quinoline, structurally related to the mentioned compound, found that some derivatives exhibited significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines. This highlights their potential as leads in developing novel anticancer agents (Reddy et al., 2015).

Antibacterial and Nematicidal Properties

Research has also explored the antibacterial and nematicidal properties of similar compounds. For instance, new classes of triazoloquinazolinylthiazolidinones demonstrated significant antimicrobial and nematicidal properties against various microorganisms and nematodes, indicating their potential as antimicrobial and nematicidal agents (Reddy, Kumar, & Sunitha, 2016).

Anti-Tubercular Agents

In the field of anti-tubercular research, the 2,4-diaminoquinazoline class, closely related to the compound , has been identified as an effective inhibitor of Mycobacterium tuberculosis growth. These compounds have shown potential as lead candidates in tuberculosis drug discovery, with specific structural features being key activity determinants (Odingo et al., 2014).

Antihistaminic Agents

Additionally, derivatives like 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones have been synthesized and evaluated for their antihistaminic activity. Certain compounds in this series showed significant protection against histamine-induced bronchospasm in animal models, suggesting their utility as H1-antihistaminic agents (Alagarsamy, Shankar, & Murugesan, 2008).

Anticonvulsant Activity

There's also evidence of anticonvulsant activity in structurally related compounds. For example, 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines exhibited potent anticonvulsant activity against electroshock-induced seizures in rats, highlighting their potential as novel anticonvulsant agents (Kelley et al., 1995).

Mecanismo De Acción

Triazoloquinazolines and their derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities are often a result of their interaction with specific targets in the body, leading to changes in certain biochemical pathways .

The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, can greatly influence their bioavailability and efficacy . Environmental factors such as pH, temperature, and the presence of other compounds can also affect the action, efficacy, and stability of these compounds .

Propiedades

IUPAC Name |

N-[(4-fluorophenyl)methyl]-3-phenyltriazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16FN5/c23-17-12-10-15(11-13-17)14-24-21-18-8-4-5-9-19(18)28-22(25-21)20(26-27-28)16-6-2-1-3-7-16/h1-13H,14H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVCEYBOCXNETQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16FN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

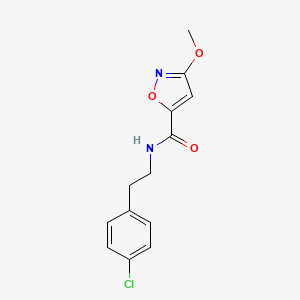

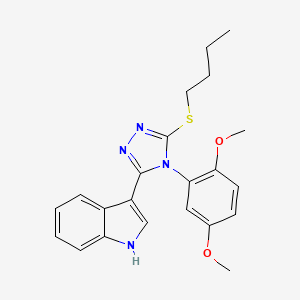

![2-((7-(4-bromophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2694564.png)

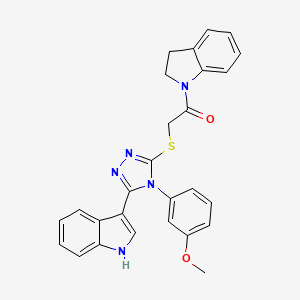

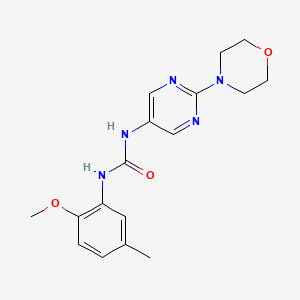

![2-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-1,3,4-thiadiazole](/img/structure/B2694565.png)

![1-(3,4-Dichlorophenyl)-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylethanone](/img/structure/B2694569.png)

![Ethyl 4-[(4-methylbenzyl)amino]-6-nitro-3-quinolinecarboxylate](/img/structure/B2694571.png)

![Tert-butyl (3aS,7aS)-2-chlorosulfonyl-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2694579.png)

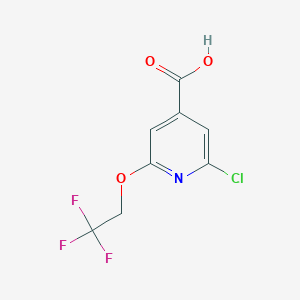

![N-[4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2694586.png)

![(Z)-methyl 4-((6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2694587.png)